![molecular formula C21H15N5OS B11099770 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B11099770.png)
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N,N-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N,N-DIPHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino, dicyano, and sulfanyl groups, as well as a diphenylacetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N,N-DIPHENYLACETAMIDE typically involves multi-step reactions. One common method includes the condensation of malononitrile with thiols and aldehydes, followed by further reactions to introduce the diphenylacetamide group . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N,N-DIPHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N,N-DIPHENYLACETAMIDE has a wide range of applications in scientific research:
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N,N-DIPHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: These compounds share a similar pyridine scaffold and are used in the synthesis of biologically active molecules.
2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-phenylacetamide: This compound has a similar structure but with different substituents on the pyridine ring.
Uniqueness
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N,N-DIPHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15N5OS |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H15N5OS/c22-12-15-11-16(13-23)21(25-20(15)24)28-14-19(27)26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11H,14H2,(H2,24,25) |
InChI Key |
BQZZINUVKZWVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


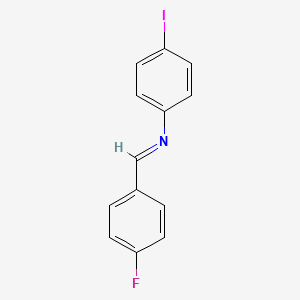
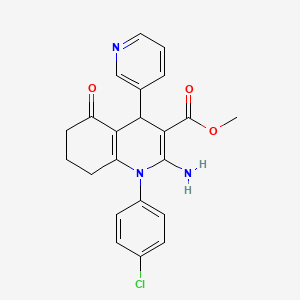
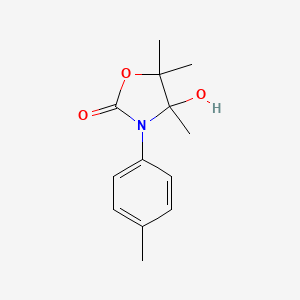
![6-methyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11099714.png)
![3-({[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11099722.png)
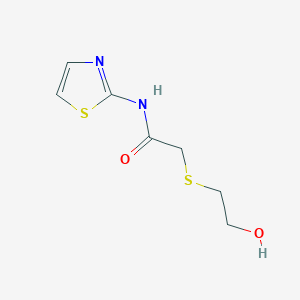
![2-[(3-Bromophenyl)amino]-N'-[(1E)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B11099735.png)
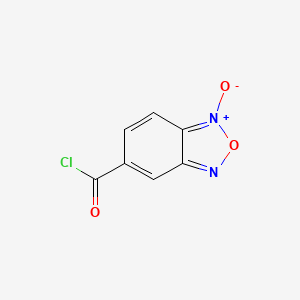
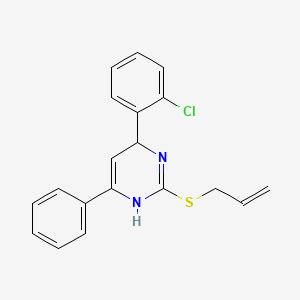
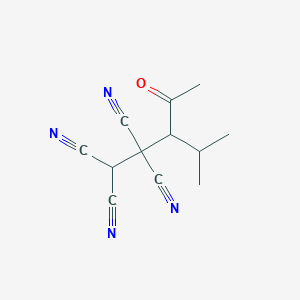
![ethyl (2Z)-3-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinyl}but-2-enoate](/img/structure/B11099755.png)
![5-amino-3-{(Z)-1-cyano-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11099756.png)
![N~1~-[(E)-phenylmethylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11099764.png)
![Methanone, bis[4-(4-nitrophenoxy)phenyl]-](/img/structure/B11099768.png)
